![molecular formula C24H26Cl2O6 B217501 (3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione CAS No. 103106-21-4](/img/structure/B217501.png)
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione is a natural product found in Streptomyces alboflavus, Streptomyces ruber, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding Studies
The compound (3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione has been a subject of interest in crystallography and hydrogen bonding studies. For instance, a closely related compound was analyzed for its crystal structure and hydrogen bonding characteristics. The analysis highlighted the E stereochemistry and the formation of dimers through classical hydrogen bonds (da Silva et al., 2011).
Synthesis and Applications in Chemistry
The synthesis of derivatives of benzo[g]chromene, which is structurally related to the compound , has been a focus in chemical research. These derivatives have been synthesized using environmentally friendly, high-yield methods, and have been found to possess a broad spectrum of biological activities (Yao et al., 2009), (Shaabani et al., 2009). Additionally, the synthesis of highly substituted fused chromenones from related precursors has been reported, providing insights into the potential chemical versatility and applications of similar compounds (Avula et al., 2014).
Photochromic Properties
Studies have also explored the photochromic properties of chromene compounds. For instance, certain chromene compounds exhibited crystalline state photochromism, highlighting the potential for these compounds in material sciences and optical applications (Hobley et al., 2000).
Biological Activity
The derivatives of benzo[g]chromene have been examined for their anticancer properties. A study designed and synthesized a series of pyrano[2,3-f]chromene-4,8-dione derivatives and evaluated their anticancer activities against various human cancer cell lines, providing valuable insights into the therapeutic potential of these compounds (Hongshuang et al., 2017).
Eigenschaften
CAS-Nummer |
103106-21-4 |
|---|---|
Produktname |
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione |
Molekularformel |
C24H26Cl2O6 |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C24H26Cl2O6/c1-11-6-7-16(25)22(2,3)21(11)31-24-14(10-17(26)23(4,5)32-24)19(29)18-13(20(24)30)8-12(27)9-15(18)28/h8-10,16-17,21,27-28H,1,6-7H2,2-5H3/t16-,17+,21+,24+/m0/s1 |
InChI-Schlüssel |
IIQDOCHDDGPWEN-LKMOQRQYSA-N |
Isomerische SMILES |
CC1([C@H](CCC(=C)[C@H]1O[C@]23C(=C[C@H](C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C |
SMILES |
CC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C |
Kanonische SMILES |
CC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
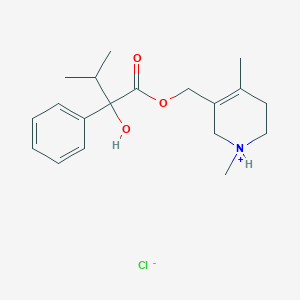


![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
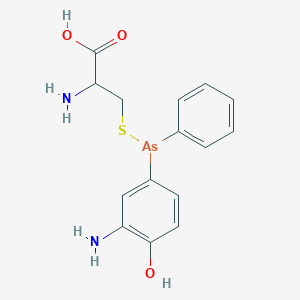

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
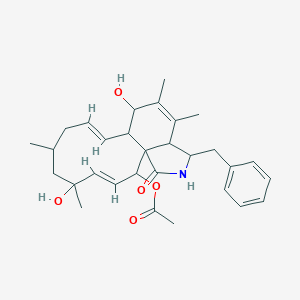
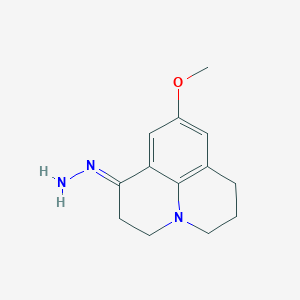

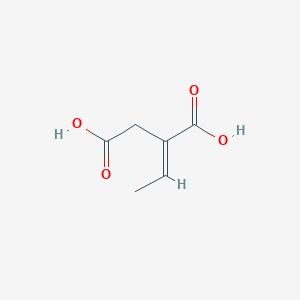
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)